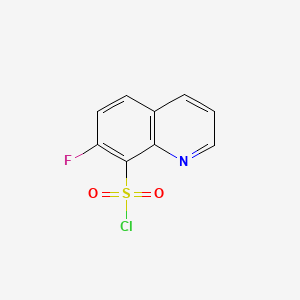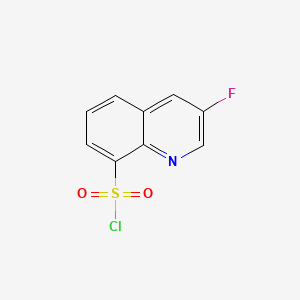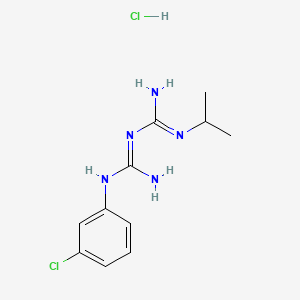
7-(4-ブロモブトキシ)-3,4-ジヒドロキノリン-2-オン-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 is a deuterated derivative of 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one. This compound is of significant interest in the field of medicinal chemistry due to its role as an intermediate in the synthesis of various pharmacologically active molecules, particularly antipsychotic agents such as aripiprazole .
科学的研究の応用
7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antipsychotic drugs such as aripiprazole.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Isotope Labeling: The deuterated form is valuable in pharmacokinetic studies to trace the metabolic pathways of drugs.
作用機序
Target of Action
The primary target of 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 is the dopamine D2 receptors and 5-HT1A receptors . These receptors play a crucial role in the regulation of mood, cognition, and behavior.
Mode of Action
7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 acts as a partial agonist at dopamine D2 receptors and 5-HT1A receptors It also acts as an antagonist at 5-HT2A receptors , meaning it blocks the action of serotonin at these receptors.
Biochemical Pathways
The compound’s interaction with dopamine D2 and 5-HT1A receptors influences the dopaminergic and serotonergic pathways . These pathways are involved in a variety of physiological functions, including mood regulation, reward, and cognition. By modulating these pathways, 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 can help to balance neurotransmitter levels and alleviate symptoms of mental disorders.
Result of Action
The molecular and cellular effects of 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8’s action are primarily related to its modulation of neurotransmitter activity. By acting as a partial agonist and antagonist at specific receptors, it can help to balance neurotransmitter levels and regulate neuronal activity . This can lead to improvements in symptoms of mental disorders such as schizophrenia.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-3,4-dihydroquinolin-2-one.
Alkylation: The hydroxy group of 7-hydroxy-3,4-dihydroquinolin-2-one is alkylated using 1,4-dibromobutane in the presence of a base such as potassium carbonate. .
Deuteration: The final step involves the incorporation of deuterium atoms to obtain the deuterated derivative, 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8. This can be achieved through catalytic hydrogen-deuterium exchange reactions.
Industrial Production Methods
Industrial production of 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and phase transfer catalysts can enhance the efficiency and yield of the reaction .
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom in 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinolinone moiety can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides.
Reduction Products: Reduction typically yields tetrahydroquinoline derivatives.
類似化合物との比較
Similar Compounds
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2-one: Similar in structure but with a chlorine atom instead of bromine.
7-(4-Methoxybutoxy)-3,4-dihydroquinolin-2-one: Contains a methoxy group instead of a bromine atom.
7-(4-Fluorobutoxy)-3,4-dihydroquinolin-2-one: Contains a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 makes it more reactive in nucleophilic substitution reactions compared to its chloro, methoxy, and fluoro analogs. Additionally, the deuterated form provides unique advantages in isotope labeling studies .
特性
IUPAC Name |
7-(4-bromo-1,1,2,2,3,3,4,4-octadeuteriobutoxy)-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16)/i1D2,2D2,7D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHLNHVYMNBPEO-RXCFTJSRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Hexahydropyrido[2,1-c][1,4]oxazin-1(6H)-one](/img/structure/B584894.png)






![Tert-butyl (3S,5S,6R)-3-[(3S)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B584911.png)
![3-Nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B584912.png)


